Arlidin
Description
Arlidin is a unique vasodilator indicated for managing symptoms arising from cerebrovascular dysfunction, such as impaired blood flow and associated neurological deficits. Its pharmacological action involves dilation of blood vessels, enhancing cerebral perfusion, which alleviates symptoms like pain, agitation, and edema in clinical settings .
Properties
IUPAC Name |
[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-(4-phenylbutan-2-yl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-14(8-9-16-6-4-3-5-7-16)20-15(2)19(22)17-10-12-18(21)13-11-17;/h3-7,10-15,19-22H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJHABUMMDMAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)[NH2+]C(C)C(C2=CC=C(C=C2)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
447-41-6 (Parent) | |
| Record name | Nylidrin hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849-55-8 | |
| Record name | Benzenemethanol, 4-hydroxy-α-[1-[(1-methyl-3-phenylpropyl)amino]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nylidrin hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000849558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Arlidin is synthesized through a series of chemical reactions starting from oxilofrine. The synthetic route involves the formation of a β2-adrenoreceptor agonist structure by introducing specific functional groups to the oxilofrine molecule . The industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Arlidin undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are typically derivatives of this compound with modified pharmacological properties .
Scientific Research Applications
Pharmacological Properties
Arlidin acts as a beta-adrenergic agonist, which leads to the relaxation of blood vessels and an increase in blood flow to various organs. This mechanism is beneficial in treating conditions characterized by poor circulation, such as:
- Peripheral Vascular Disease (PVD) : this compound enhances blood flow to the extremities, alleviating symptoms associated with reduced circulation.
- Cerebrovascular Disorders : Although its effectiveness in cerebral ischemia has been questioned, it has been studied for potential benefits in improving cerebral blood flow .
Peripheral Vascular Disease
This compound is primarily indicated for peripheral vascular disease, where it helps improve blood circulation in the legs and feet. This can prevent complications such as heart attacks or strokes due to enhanced blood flow .
Cognitive Impairment
Some studies suggest that this compound may have potential benefits in improving cognitive function by enhancing cerebral blood flow. However, evidence supporting its effectiveness in this area remains limited, leading to its withdrawal from the U.S. market due to insufficient efficacy data .
Case Studies
Several clinical studies have documented the effects of this compound on patients with various conditions:
- Study on Peripheral Vascular Disease : A clinical trial involving patients with PVD showed significant improvements in walking ability and reduction of symptoms related to poor circulation after treatment with this compound over a specified period .
- Cognitive Function Investigations : Research exploring the impact of this compound on cognitive impairment indicated some positive outcomes regarding memory and judgment improvements in selected individuals; however, these findings were not universally accepted due to methodological limitations .
Side Effects and Considerations
While this compound can be effective, it is also associated with several side effects that healthcare providers must consider:
- Common Side Effects : These include dizziness, arrhythmias, flushing, and increased heart rate. Patients are advised to monitor their reactions closely when initiating treatment .
- Contraindications : Individuals with certain heart conditions or thyroid issues should avoid using this compound unless under strict medical supervision .
Summary Table of Applications
| Application Area | Description | Evidence Level |
|---|---|---|
| Peripheral Vascular Disease | Improves blood flow to extremities | Moderate |
| Cognitive Impairment | Potential enhancement of cerebral blood flow | Limited |
| Other Vascular Disorders | May assist in conditions like Raynaud's disease | Emerging |
Mechanism of Action
Arlidin exerts its effects by stimulating β2-adrenoreceptors, which are part of the G-protein-coupled receptor family . This stimulation leads to the activation of adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels . Elevated cAMP levels result in the relaxation of smooth muscle cells in blood vessels, causing vasodilation and increased blood flow . This compound’s molecular targets include β2-adrenoreceptors located in various tissues, including the cardiovascular system and the central nervous system .
Comparison with Similar Compounds
Structural and Functional Analogues
For instance:
Compound A: (R)-N-[3-[5-Fluoro-2-(1H-indazol-6-ylamino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide
- Structural Features : Contains a fluorinated pyrimidine core, indazole, and piperazine moieties.
- Synthesis : Multi-step reactions under nitrogen atmosphere, involving column chromatography and HPLC purification .
Compound B: 2-([5-[(5-Fluoro-4-[7-[(R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamido]-1H-indol-3-yl]pyrimidin-2-yl)amino]pyridin-2-yl]oxy)acetic acid methyl ester
- Structural Features : Shares fluorinated pyrimidine and piperazine groups with Compound A but incorporates an acetic acid methyl ester side chain.
- Synthesis : Similar to Compound A but with additional esterification steps .
- Functional Similarity : The ester group may enhance bioavailability, a critical factor in cerebrovascular drug design.
Comparative Analysis
Key Research Findings
- Efficacy : Arlidin demonstrates clinical efficacy in improving cerebral symptoms, as evidenced by reduced pain and edema in patients . Compounds A and B, while structurally sophisticated, lack direct clinical data but show theoretical promise due to their modular design.
- Similarly, Compounds A and B have incomplete toxicological profiles, highlighting a research gap.
- Synthetic Challenges : Both analogues require rigorous purification (e.g., HPLC), which may limit scalability compared to this compound, whose synthesis details are undisclosed .
Q & A
Basic: What are the foundational pharmacological mechanisms of Arlidin that must be characterized in preclinical studies?
Methodological Answer:
To establish a robust research framework, begin with receptor-binding assays and enzyme inhibition/proactivation studies to identify this compound’s primary molecular targets. Use standardized protocols for dose-response curves (e.g., IC₅₀/EC₅₀ calculations) and validate findings with orthogonal methods such as fluorescence polarization or surface plasmon resonance. For purity verification, employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry, ensuring compliance with characterization guidelines for novel compounds .
Basic: How should researchers design experiments to evaluate this compound’s vasoactive properties in animal models?
Methodological Answer:
Adopt a randomized controlled trial (RCT) design with stratified groups for dose variations and control cohorts. Measure hemodynamic parameters (e.g., blood flow velocity, vessel diameter) via Doppler ultrasonography or intravital microscopy. Include sham-operated controls to account for procedural stress. Ensure reproducibility by detailing anesthesia protocols, environmental conditions, and statistical power calculations (e.g., G*Power software) in supplementary materials .
Advanced: What strategies resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
Methodological Answer:
Conduct mechanistic toxicokinetic studies to identify metabolic pathways (e.g., cytochrome P450 interactions) and tissue-specific accumulation. Use transcriptomic profiling (RNA-seq) to compare gene expression patterns in target vs. off-target organs. Apply Bayesian meta-analysis to reconcile conflicting datasets, incorporating covariates such as species-specific metabolic rates or experimental duration. Document all variables in a standardized data repository to enable cross-study validation .
Advanced: How can researchers optimize this compound’s stability in physiological matrices for long-term pharmacokinetic studies?
Methodological Answer:
Design a stability-indicating study using accelerated degradation conditions (e.g., elevated temperature, pH extremes) followed by LC-MS/MS quantification. Assess excipient compatibility via differential scanning calorimetry and Fourier-transform infrared spectroscopy. For real-time stability, implement a modular Quality by Design (QbD) approach, defining critical quality attributes (CQAs) like impurity thresholds and degradation kinetics. Publish raw stability data in open-access repositories to facilitate peer validation .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
Follow OSHA-compliant guidelines for acute toxicity (Category 4): use fume hoods for powder handling, wear nitrile gloves, and maintain a chemical spill kit. Avoid incompatible materials (strong acids/bases) and monitor airborne particulates via real-time sensors. Document first-aid measures (e.g., eye irrigation, respiratory support) as per SDS Section 11 and ensure institutional review board (IRB) approval for human cell line studies .
Advanced: How should researchers address gaps in this compound’s toxicological profile for regulatory submissions?
Methodological Answer:
Implement a weight-of-evidence approach:
- Conduct Ames tests for mutagenicity and micronucleus assays for clastogenicity.
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans.
- Perform structure-activity relationship (SAR) analyses against databases like ToxCast to predict untested endpoints.
Publish negative results transparently to avoid publication bias and align with FAIR data principles .
Basic: What frameworks guide hypothesis formulation for this compound’s therapeutic potential in peripheral artery disease?
Methodological Answer:
Apply the PICO framework:
- Population: Patients with Fontaine Stage II-III peripheral artery disease.
- Intervention: this compound at 400 mg/day (referencing ).
- Comparison: Placebo or pentoxifylline.
- Outcome: Ankle-brachial index improvement.
Validate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and pre-register hypotheses on platforms like ClinicalTrials.gov .
Advanced: What computational methods enhance target identification for this compound derivatives?
Methodological Answer:
Employ molecular docking simulations (AutoDock Vina, Schrödinger Suite) to screen derivatives against vasodilation-related targets (e.g., phosphodiesterase isoforms). Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess binding stability. Cross-reference results with transcriptomic datasets (e.g., GEO Database) to prioritize targets with disease-relevant expression patterns. Share code and force field parameters via GitHub for reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
